3,5-Dibromobenzene-1,2-diol

描述

Significance of Polyhalogenated Catechols in Advanced Organic Chemistry Research

Polyhalogenated catechols are a class of organic compounds that have garnered significant attention in various fields of chemical research. Their unique electronic and steric properties, imparted by the halogen substituents on the catechol framework, make them valuable building blocks in organic synthesis and materials science. science.gov Catechol itself, or 1,2-dihydroxybenzene, is a versatile precursor in the production of pesticides, perfumes, and pharmaceuticals. wikipedia.org The introduction of halogen atoms, such as bromine, onto the catechol ring can significantly alter its reactivity and biological activity. nih.govscielo.br

Polyhalogenated aromatic compounds are known to be persistent organic pollutants, and their metabolism often involves the formation of catechol derivatives. capes.gov.brnih.gov Understanding the chemistry of polyhalogenated catechols is therefore crucial for toxicology and environmental science. tandfonline.comnih.gov In synthetic chemistry, these compounds serve as precursors to more complex molecules, including dyes and functional materials. nih.govsmolecule.com The presence of both hydroxyl and bromine functionalities allows for a wide range of chemical transformations. smolecule.com

Historical Context of Research on Dibrominated Benzene-1,2-diols

The study of dibrominated benzene-1,2-diols has a history rooted in the exploration of bromination reactions of catechol. Early research focused on determining the substitution patterns resulting from the reaction of catechol with bromine. acs.org For instance, the bromination of catechol with two moles of bromine was found to yield 4,5-dibromocatechol. acs.org Over the years, various isomers of dibromocatechol have been synthesized and characterized.

The interest in these compounds has been driven by their potential as intermediates in the synthesis of more complex molecules. For example, 4,5-dibromocatechol has been used as a precursor in the synthesis of polybrominated dibenzo-p-dioxins (PBDDs) and mixed bromo/chloro dibenzo-p-dioxins (PXDDs), which are important for toxicological studies. nih.gov The development of synthetic methodologies to access specific isomers of dibromobenzene-1,2-diol has been an ongoing area of research.

Structural Features and their Implications for Reactivity

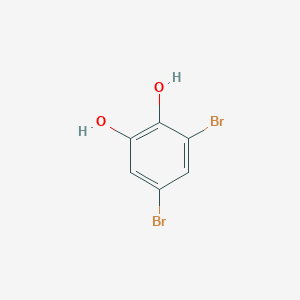

The structure of 3,5-Dibromobenzene-1,2-diol, with two bromine atoms positioned meta and para to the hydroxyl groups, has profound implications for its chemical reactivity. The electron-withdrawing nature of the bromine atoms influences the acidity of the hydroxyl protons and the nucleophilicity of the catechol ring. The two hydroxyl groups can act as ligands, forming complexes with metal ions. For instance, silicon (IV) complexes with catecholate ligands have been studied for their catalytic and biochemical applications. mdpi.com

Overview of Current Research Landscape for this compound

Current research involving this compound and related brominated catechols is diverse. These compounds are being investigated for their role in the synthesis of novel organic materials and as precursors to biologically active molecules. smolecule.commdpi.com For example, bromophenols derived from marine algae, which often contain a catechol substructure, have shown interesting biological activities. nih.gov

Furthermore, the study of the metabolism of polybrominated diphenyl ethers (PBDEs), common flame retardants, has revealed the formation of hydroxylated and debrominated/hydroxylated metabolites, including brominated catechols. ebi.ac.uk This highlights the environmental relevance of understanding the chemistry of these compounds. The synthesis of specifically substituted brominated catechols remains an active area of research to enable the preparation of analytical standards and to explore their chemical and physical properties. acgpubs.orgresearchgate.net

Interactive Data Tables

Table 1: Physicochemical Properties of Dibromobenzene-1,2-diol Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 111167-61-4 | C₆H₄Br₂O₂ | 267.90 | Not Available |

| 4,5-Dibromobenzene-1,2-diol (B1296110) | 2563-26-0 | C₆H₄Br₂O₂ | 267.90 | 111-116 |

| 3,6-Dibromobenzene-1,2-diol | 123433-20-5 | C₆H₄Br₂O₂ | 267.90 | Not Available |

Data sourced from clearsynth.compharmaffiliates.comchemscene.comsigmaaldrich.comscbt.com

Table 2: Spectroscopic Data for a Related Dibrominated Catechol Derivative

| Compound | 1H NMR (MeOD, 500 MHz) δ | 13C NMR (MeOD, 125 MHz) δ |

| 3,4-Dibromo-5-(methoxymethyl)benzene-1,2-diol | 6.92 (1H, s), 4.41 (2H, s), 3.39 (3H, s) | 146.2 (C), 145.2 (C), 131.0 (C), 115.8 (CH), 115.3 (C), 114.3 (C), 75.9 (CH₂), 58.5 (CH₃) |

Data sourced from acgpubs.org

Structure

3D Structure

属性

IUPAC Name |

3,5-dibromobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHYJLFHLSZNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395942 | |

| Record name | 3,5-dibromobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111167-61-4 | |

| Record name | 3,5-dibromobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,5 Dibromobenzene 1,2 Diol

Regioselective Bromination Strategies for Benzene-1,2-diol Derivatives

The introduction of bromine atoms at specific positions on the benzene-1,2-diol (catechol) ring is a key challenge in the synthesis of 3,5-dibromobenzene-1,2-diol. Regioselectivity is crucial to avoid the formation of unwanted isomers.

Direct Bromination Approaches and Optimization of Reaction Conditions

Direct bromination of catechol can lead to a mixture of products. However, by carefully controlling reaction conditions and utilizing specific brominating agents, the regioselectivity can be significantly improved.

One common method for the bromination of phenols and their derivatives is the use of N-bromosuccinimide (NBS). masterorganicchemistry.com The reactivity and selectivity of NBS can be influenced by the solvent and the presence of catalysts. For instance, the bromination of activated aromatic compounds using NBS in acetonitrile (B52724) has been shown to be highly regioselective. nih.gov In some cases, the addition of an acid catalyst like fluoroboric acid (HBF₄·Et₂O) can enhance the reaction. acs.org

The use of molecular bromine (Br₂) is another direct approach. While the reaction of phenol (B47542) with bromine can readily occur, it often leads to para-substitution. oup.com To achieve ortho-bromination, specific conditions are required. For example, the presence of primary or secondary amines, such as diisopropylamine (B44863) or dibutylamine, can catalyze the ortho-dibromination of phenol with NBS in dichloromethane, yielding 2,6-dibromophenol (B46663) selectively. oup.com

Electrochemical methods also offer a pathway for direct bromination. Electrolysis of a mixture containing a hydroxy aromatic compound, a bromide ion source (like hydrobromic acid), and an organic solvent can produce brominated hydroxy aromatic compounds with high para-selectivity. google.comgoogle.com This method avoids the direct handling of molecular bromine. google.comgoogle.com

| Brominating Agent | Substrate | Catalyst/Additive | Solvent | Key Observation |

| N-Bromosuccinimide (NBS) | Catechol | Fluoroboric acid | Acetonitrile | High regioselectivity for electrophilic aromatic bromination. nih.gov |

| N-Bromosuccinimide (NBS) | Phenol | Diisopropylamine | Dichloromethane | Selective ortho-dibromination. oup.com |

| Bromine (Br₂) | Catechol | Acetic Acid | Acetic Acid | Can yield 4,5-dibromocatechol. acs.org |

| Electrolysis | Phenol | Hydrobromic acid | Acetonitrile | Predominantly para-bromophenol produced. google.com |

Indirect Bromination via Precursors and Subsequent Transformations

An alternative to direct bromination involves the use of a precursor molecule that is first brominated and then converted to the desired catechol derivative. This multi-step approach can offer better control over the regiochemistry.

One strategy involves the protection of the hydroxyl groups of catechol before bromination. For example, the hydroxyl groups can be converted to ethers or acetates. This modification alters the directing effect of the substituents, potentially leading to a different regioselectivity upon bromination. After the bromination step, the protecting groups are removed to yield the brominated catechol. The use of protecting groups has been demonstrated in the regioselective substitution of BINOL, where the electronic properties of the hydroxyl groups influence the position of bromination. nih.gov

Synthesis via Functional Group Interconversions on Related Substrates

This section explores the synthesis of this compound by modifying functional groups on a pre-existing brominated aromatic ring.

Reduction of Brominated Nitro- or Amino-Compounds to the Catechol Moiety

A potential synthetic route involves starting with a brominated nitro- or amino-benzene derivative and converting the nitro or amino groups into hydroxyl groups. For instance, 3,5-dibromo-1,2-diaminobenzene can be synthesized through the reduction of 3,5-dibromonitrobenzene or by the direct bromination of 1,2-diaminobenzene. smolecule.com The resulting diamine could then potentially undergo transformation of the amino groups to hydroxyl groups to form the catechol. The conversion of an amino group to a hydroxyl group on an aromatic ring can be achieved through diazotization followed by hydrolysis.

Hydroxylation Methods for Brominated Aromatic Systems

The direct introduction of hydroxyl groups onto a brominated aromatic ring is a challenging but valuable transformation. Enzymatic hydroxylation presents a powerful tool for achieving this with high selectivity. nih.gov Various enzymes, such as cytochrome P450 monooxygenases and peroxidases, are capable of catalyzing the hydroxylation of aromatic compounds. nih.gov These biocatalytic methods can operate under mild conditions and offer excellent regio- and stereoselectivity. nih.gov

Chemoenzymatic and Biocatalytic Approaches to Brominated Catechol Synthesis

The use of enzymes, either as isolated catalysts or within whole microbial cells, provides an elegant and efficient means for the synthesis of complex molecules like brominated catechols. nih.gov

Biocatalysis can be integrated into multi-step syntheses, a strategy known as chemoenzymatic synthesis. nih.gov This approach combines the selectivity of enzymes with the versatility of traditional chemical reactions. For example, bacterial dioxygenase enzymes can catalyze the cis-dihydroxylation of aromatic compounds. rsc.org These resulting diols are valuable chiral building blocks that can be further transformed chemically. researchgate.net

The oxidation of halogenated aromatic compounds by microorganisms has been studied. For instance, Pseudomonas putida has been shown to oxidize bromo- and other halogenated benzenes to the corresponding substituted catechols. core.ac.uk Furthermore, marine bacteria have been identified as producers of polybrominated diphenyl ethers and have been shown to synthesize dibenzo-p-dioxins from phenolic precursors, indicating a biosynthetic pathway for brominated aromatic compounds. ebi.ac.ukebi.ac.uk

| Biocatalytic Method | Enzyme/Organism | Substrate | Product | Key Feature |

| Dioxygenase-catalyzed oxidation | Pseudomonas putida | Bromobenzene | Brominated catechol | Selective oxidation of halogenated aromatics. core.ac.uk |

| Dioxygenase-catalyzed cis-dihydroxylation | Biphenyl dioxygenase (BPDO) | Aromatic compounds | cis-dihydrodiols | Produces chiral building blocks for further synthesis. rsc.org |

| Hydroxylation | Cytochrome P450 monooxygenases | Aromatic compounds | Hydroxylated aromatics | Highly selective oxygen transfer. nih.gov |

Purification and Isolation Techniques for High-Purity this compound

The crude product obtained from any synthetic route will likely contain unreacted starting materials, reagents, and, most importantly, regioisomers. The separation of these closely related isomers is the primary challenge in obtaining high-purity this compound. A combination of classical and advanced purification techniques is typically required.

Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds. mt.com The choice of solvent is critical and is based on the principle that the target compound should be highly soluble at an elevated temperature but sparingly soluble at a lower temperature, while impurities remain either soluble or insoluble at all temperatures. mt.com For polar aromatic compounds like brominated catechols, a range of solvents can be screened.

Table 2: Potential Recrystallization Solvents for Catechol Derivatives

| Solvent/System | Rationale | Reference |

|---|---|---|

| Toluene / Benzene (B151609) | Often used for recrystallizing substituted catechols. | rsc.org |

| Chloroform (CHCl₃) | Used for recrystallizing 4,5-dibromocatechol. | ste-mart.com |

| Water | Effective for highly polar compounds; can yield very pure products but requires the compound to have sufficient solubility at high temperatures. | rochester.edu |

| Mixed Solvents (e.g., Dichloromethane/Hexane) | A polar solvent to dissolve the compound, followed by a non-polar anti-solvent to induce crystallization. | rochester.edu |

| Isopropanol | Can be an optimal solvent for controlling catechol crystal habits to produce small aspect ratios. | mdpi.com |

Advanced Chromatographic Techniques

Due to the similar physical properties of dibromocatechol isomers, standard recrystallization may not be sufficient to achieve high purity. Advanced chromatographic methods are essential for effective separation.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for isolating pure compounds from complex mixtures, including the separation of isomers. lcms.czshimadzu.deknauer.net The method development typically starts at an analytical scale to optimize the separation before scaling up. knauer.net For positional isomers like dibromocatechols, specific column chemistries can enhance resolution. mtc-usa.com

Boronate Affinity Chromatography: This is a highly selective technique specifically for purifying compounds containing cis-diol functionalities, such as catechols. nih.govresearchgate.net The principle relies on the reversible covalent interaction between the catechol's diol group and a boronic acid ligand immobilized on a solid support (e.g., agarose). ste-mart.comnih.gov The binding occurs under neutral to basic conditions (pH > 8), forming a stable cyclic boronate ester. ste-mart.comresearchgate.net Non-catecholic impurities are washed away. The pure catechol can then be eluted by lowering the pH (e.g., pH 3.0), which reverses the esterification. nih.gov This method is exceptionally efficient for separating catechols from other phenols and non-diol compounds. nih.gov

Table 3: Parameters for Boronate Affinity Chromatography of Catechols

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Stationary Phase | m-Phenylboronate Agarose | Covalently binds the cis-diol group of the catechol. | nih.gov |

| Binding Buffer | pH ~8.5 (e.g., Ammonium Acetate) | Promotes the formation of the cyclic boronate ester. | nih.gov |

| Elution Buffer | pH ~3.0 (e.g., Ammonium Acetate) | Reverses the esterification, releasing the pure catechol. | nih.gov |

| Precaution | Anaerobic conditions | Prevents the oxidation of the catechol during purification. | nih.gov |

By employing a combination of these advanced synthetic and purification strategies, it is possible to obtain this compound in high purity, free from the isomeric impurities that contaminate products from simpler, non-regioselective reactions.

Exploration of Chemical Reactivity and Mechanistic Pathways of 3,5 Dibromobenzene 1,2 Diol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Dibromobenzene-1,2-diol Core

The aromatic core of 3,5-dibromobenzene-1,2-diol is susceptible to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome being heavily influenced by the directing effects of the hydroxyl and bromine substituents.

Investigations into Substituent Effects on Reaction Regioselectivity

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is a complex interplay of the activating and directing effects of the hydroxyl and bromine groups. The two hydroxyl groups are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the aromatic ring through resonance. Conversely, the bromine atoms are deactivating groups due to their inductive electron-withdrawing effect, yet they are also ortho, para-directors because of their lone pairs participating in resonance.

In the case of this compound, the positions ortho and para to the hydroxyl groups are the most activated towards electrophilic attack. The available positions for substitution are C4 and C6. The directing effects of the substituents can be summarized as follows:

| Substituent | Position | Type | Directing Effect |

| -OH | C1 | Activating | ortho, para |

| -OH | C2 | Activating | ortho, para |

| -Br | C3 | Deactivating | ortho, para |

| -Br | C5 | Deactivating | ortho, para |

The cumulative effect of these substituents directs incoming electrophiles primarily to the C4 and C6 positions. The hydroxyl groups strongly activate these positions, while the bromine atoms also direct towards them, albeit with a deactivating inductive effect. Therefore, electrophilic substitution, such as nitration or further bromination, is expected to occur at the C4 and C6 positions. For instance, in the oxidation of catechol with acidic bromate, brominated products of catechol are formed, indicating the susceptibility of the ring to electrophilic attack. oup.com

Nucleophilic aromatic substitution (NAS) on the this compound core is less common and would require strong activation by electron-withdrawing groups and/or harsh reaction conditions. The bromine atoms could potentially be displaced by strong nucleophiles, particularly if the hydroxyl groups are deprotonated to form a more electron-rich phenoxide, which would facilitate the reaction.

Mechanistic Studies of Aromatic Transformations

Mechanistic studies specifically on the aromatic transformations of this compound are not extensively documented in the literature. However, the mechanisms can be inferred from the general principles of electrophilic aromatic substitution.

The mechanism for an electrophilic attack (E+) on the 4-position of the this compound ring would proceed via the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. The stability of this intermediate is crucial in determining the reaction rate and regioselectivity. The positive charge in the arenium ion can be delocalized onto the oxygen atoms of the hydroxyl groups, which provides significant stabilization. This stabilization is a key reason for the ortho, para-directing nature of hydroxyl groups.

Reactions Involving the Catechol Hydroxyl Functionalities

The two adjacent hydroxyl groups of this compound are the primary sites for a variety of chemical transformations, including etherification, esterification, and reactions with bifunctional reagents to form cyclic structures.

Etherification and Esterification Reactions

The hydroxyl groups of this compound can readily undergo etherification and esterification reactions.

Etherification: The formation of ethers from this compound can be achieved through reactions like the Williamson ether synthesis. This involves the deprotonation of the hydroxyl groups with a base to form the corresponding phenoxide, which then acts as a nucleophile to attack an alkyl halide. Given the presence of two hydroxyl groups, both mono- and di-ethers can be synthesized by controlling the stoichiometry of the reagents. For instance, the alkylation of 4,5-dibromocatechol has been reported as a route to synthesize precursors for other complex molecules. researchgate.net

Esterification: The hydroxyl groups can be converted to esters by reacting this compound with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine. This reaction, known as the Schotten-Baumann reaction, is a common method for protecting hydroxyl groups or for synthesizing ester derivatives with specific properties. researchgate.netlookchem.com The synthesis of benzothiazole (B30560) derivatives from 4,5-dibromocatechol has been shown to proceed via esterification reactions. researchgate.netlookchem.com

| Reaction Type | Reagents | Product |

| Etherification | Alkyl halide, Base | Alkoxy derivative |

| Esterification | Acyl chloride/anhydride (B1165640), Base | Ester derivative |

Cyclization and Condensation Reactions with Bifunctional Reagents

The proximate positioning of the two hydroxyl groups in this compound makes it an ideal substrate for cyclization and condensation reactions with bifunctional reagents to form heterocyclic systems. A notable example is the reaction with dichlorodiphenylmethane (B138671) or similar reagents to form dibenzodioxin-type structures. The enzymatic synthesis of polybrominated dibenzo-p-dioxins has been reported to occur from marine bacteria, suggesting that brominated catechols can be precursors to such cyclic compounds. ebi.ac.ukebi.ac.uk

Condensation reactions with reagents containing two electrophilic centers can lead to the formation of various heterocyclic rings fused to the benzene (B151609) core. For example, reaction with phosgene (B1210022) or its equivalents could yield a cyclic carbonate.

Formation of Bridged Aromatic Systems

The catechol unit of this compound can serve as a building block for the synthesis of more complex, bridged aromatic systems. The formation of such structures often involves the reaction of the hydroxyl groups to link to another aromatic or aliphatic moiety. For instance, catechols are known to act as ligands for metal ions, forming bridged coordination complexes. The thioester derivatives of catechols have been used to form lithium-bridged titanium(IV) helicates. nih.gov While this specific example does not use the 3,5-dibromo derivative, it illustrates the potential of the catechol unit to participate in the formation of bridged systems.

Furthermore, the condensation of catechols with other aromatic systems can lead to the formation of polycyclic aromatic compounds. The study of catechol oxidation has shown that bridging phenoxo moieties can promote these reactions. rsc.orgrsc.org This suggests that this compound could be a precursor in the synthesis of larger, bridged polycyclic structures.

Oxidation-Reduction Chemistry of this compound

The redox chemistry of this compound is characterized by the oxidation of the diol to its corresponding quinone, potential reductive debromination, and the possibility of engaging in redox cycling to form radical intermediates.

Formation and Reactivity of Quinone Species Derived from this compound

The oxidation of catechols to their corresponding ortho-quinones is a fundamental reaction. smolecule.comresearchgate.net For this compound, this transformation involves the removal of two protons and two electrons to form 3,5-dibromo-o-benzoquinone. This oxidation can be achieved using various oxidizing agents. smolecule.com The presence of electron-withdrawing bromine atoms on the catechol ring is expected to make the oxidation to the quinone form more difficult compared to unsubstituted catechol, as they lower the electron density of the aromatic ring. biorxiv.org

The resulting 3,5-dibromo-o-benzoquinone is a reactive intermediate. Quinones are known electrophiles and can participate in various reactions, including Michael additions with nucleophiles. The reactivity of the quinone derived from this compound is a key aspect of its chemical and biological profile. In a biological context, the enzyme chlorocatechol 1,2-dioxygenase from Pseudomonas putida is capable of cleaving 3,5-dibromocatechol, demonstrating that this molecule can be a substrate for enzymatic oxidation. biorxiv.org

Reductive Debromination Pathways and Mechanisms

While specific studies on the reductive debromination of this compound are not extensively documented, the removal of bromine atoms from aromatic rings is a known chemical transformation. nih.gov Reductive dehalogenation can proceed through various mechanisms, including catalytic hydrogenation, electrochemical reduction, and metal-mediated reactions. smolecule.commdpi.com For instance, catalytic hydrogenation using a palladium catalyst can reduce the bromine atoms. smolecule.com

The mechanism of reductive debromination often involves the transfer of electrons to the aromatic ring, leading to the cleavage of the carbon-bromine bond. The presence of the hydroxyl groups on the catechol ring can influence the electronic properties of the molecule and, consequently, its susceptibility to reductive debromination. It is plausible that under specific reducing conditions, this compound could undergo stepwise or complete debromination to yield brominated or fully de-brominated catechol derivatives.

Redox Cycling and Radical Intermediates

Halogenated catechols have the potential to engage in redox cycling, a process that involves the repeated transfer of electrons between different oxidation states. nih.gov During the oxidation of catechol to its quinone form, reactive oxygen species (ROS) can be generated. mdpi.com The one-electron oxidation of the catechol can form a semiquinone radical intermediate. This radical can then react with molecular oxygen to produce superoxide (B77818) radicals, regenerating the quinone and perpetuating a cycle that generates oxidative stress. mdpi.com

The presence of bromine atoms on the catechol ring can modulate this redox cycling behavior. Electron-withdrawing groups can influence the stability of the semiquinone radical and the redox potential of the catechol/quinone couple, thereby affecting the rate and efficiency of ROS generation. biorxiv.org While the direct study of redox cycling for this compound is limited, the general principles of catechol chemistry suggest that it could participate in such processes, leading to the formation of radical intermediates. mdpi.com

Coordination Chemistry of this compound as a Chelating Ligand

The two adjacent hydroxyl groups of this compound make it an excellent chelating ligand for a variety of metal ions. The coordination chemistry of this ligand is influenced by the electronic effects of the bromine substituents.

Synthesis and Characterization of Metal-Catecholate Complexes

Metal complexes of this compound can be synthesized by reacting the diol with a suitable metal salt in the presence of a base. A notable example is the synthesis of a vanadium(IV) complex, (n-Bu₃NH)₂[V(3,5-Br₂-C₆H₂O₂)₃]. nih.govrsc.org This complex was prepared by reacting vanadyl acetylacetonate (B107027) (VO(acac)₂) with 3,5-dibromocatechol in the presence of tri-n-butylamine. rsc.org The resulting dark blue crystals were suitable for single-crystal X-ray diffraction. rsc.org

Similarly, nickel(II) complexes with the related ligand 3,5-dibromo-salicylaldehyde have been synthesized and characterized. mdpi.com These complexes demonstrate the ability of brominated aromatic compounds with chelating functional groups to form stable coordination compounds with distorted octahedral geometries. mdpi.com The characterization of these metal complexes typically involves techniques such as single-crystal X-ray crystallography, infrared (IR) spectroscopy, UV-visible spectroscopy, and mass spectrometry. rsc.orgmdpi.com For the vanadium(IV) complex of 3,5-dibromocatechol, characteristic IR and UV-visible absorption bands have been reported, confirming the coordination of the ligand to the metal center. rsc.org

| Technique | Observed Peaks/Bands |

|---|---|

| IR (KBr, cm⁻¹) | 3086, 2959, 2928, 2874, 1590, 1467, 1402, 1288, 1213, 1116, 1047, 927, 847, 736, 633, 563, 464 |

| UV-vis (THF, λmax (εM, M⁻¹cm⁻¹)) | 293 (16000), 462 (3400), 576 (5300), 682 (4800) |

Influence of Bromine Substituents on Ligand Binding Affinity and Coordination Geometry

The bromine atoms on the this compound ligand exert a significant electronic influence on its coordination properties. As electron-withdrawing groups, they decrease the electron density on the catecholate oxygen atoms. This reduction in electron-donating ability can affect the strength of the metal-ligand bond.

Electrochemical Properties of this compound Metal Complexes

The electrochemical behavior of metal complexes derived from this compound, a member of the substituted catechol family, is a subject of significant interest in coordination chemistry. The redox properties of these complexes are intricately linked to the interplay between the central metal ion and the electronic nature of the catecholate ligand. While specific research focusing exclusively on metal complexes of this compound is limited, a comprehensive understanding can be constructed by examining studies on closely related halogenated and substituted catecholate complexes. The presence of two electron-withdrawing bromine atoms on the catechol ring is anticipated to profoundly influence the electrochemical potentials and the stability of different oxidation states of the resulting metal complexes.

The electrochemical characteristics of these complexes are typically investigated using techniques such as cyclic voltammetry (CV), which provides insights into the redox potentials and the reversibility of electron transfer processes. sathyabama.ac.inanalis.com.my In general, catecholate ligands are considered "non-innocent," meaning they can exist in multiple oxidation states (catecholate, semiquinone, and quinone), each capable of coordinating to a metal center. rsc.orgnih.gov This property, combined with the accessible redox states of many transition metals, leads to a rich and often complex electrochemical profile for the corresponding metal complexes.

The introduction of electron-withdrawing substituents, such as bromine atoms, onto the catechol framework has a predictable and significant impact on the electronic properties of the ligand and, consequently, on the redox behavior of its metal complexes. These substituents tend to make the ligand a poorer electron donor, which in turn stabilizes the lower oxidation states of the metal center and makes the ligand itself more difficult to oxidize. This effect has been observed in various studies on metal complexes of halogenated catechols.

For instance, studies on dinuclear cobalt complexes with tetrahalogenated catecholate ligands have shown that the electron-deficient nature of these ligands stabilizes the Co(III) state, shifting the redox processes to higher potentials compared to complexes with electron-donating substituents. acs.org Similarly, research on ruthenium bis(bipyridine) complexes with tetrachlorocatechol (B74200) has demonstrated that the oxidation of the catecholate ligand to the semiquinone and then to the quinone form occurs at more positive potentials than for the unsubstituted catecholate complex. acs.org This is a direct consequence of the inductive effect of the halogen atoms, which decreases the electron density on the dioxolene moiety.

Based on these findings, it can be inferred that metal complexes of this compound will exhibit redox potentials that are shifted to more positive values compared to their non-halogenated analogues. The Co(III)/Co(II) or Ru(III)/Ru(II) couples, for example, would be expected to be more positive, indicating that the higher oxidation state of the metal is less favored when coordinated to the electron-poor 3,5-dibromocatecholate ligand.

The table below presents electrochemical data for selected metal complexes with ligands related to this compound, illustrating the effect of electron-withdrawing substituents on their redox potentials.

| Complex | Redox Couple | E1/2 (V vs. reference electrode) | Solvent/Electrolyte | Reference |

|---|---|---|---|---|

| [Ru(bpy)2(Cat)] | Cat/Sq | +0.39 (vs. SCE) | CH2Cl2/TBAP | |

| [Ru(bpy)2(TClCat)] | Cat/Sq | +0.88 (vs. SCE) | CH2Cl2/TBAP | |

| [Co(salen)(3,5-di-tert-butylcatechol)] | Co(III)/Co(II) | -0.25 (vs. Fc/Fc+) | CH3CN | bohrium.com |

| [Co(salen)(tetrachlorocatechol)] | Co(III)/Co(II) | +0.20 (vs. Fc/Fc+) | CH3CN | bohrium.com |

Cat = Catecholate; Sq = Semiquinonate; TClCat = Tetrachlorocatecholate; bpy = 2,2'-bipyridine; salen = N,N'-bis(salicylidene)ethylenediamine; TBAP = Tetrabutylammonium perchlorate; Fc/Fc+ = Ferrocene/Ferrocenium couple.

The data clearly demonstrates that the presence of electron-withdrawing chloro-substituents significantly shifts the catechol-based oxidation to more positive potentials. A similar, albeit quantitatively different, effect is expected for the 3,5-dibromo-substituted ligand. The magnitude of this shift will depend on the specific metal center, its coordination environment, and the solvent system used. rsc.org

Furthermore, computational studies on metal-catecholate complexes have corroborated these experimental findings, showing that electron-withdrawing groups on the catechol ring lower the energy of the highest occupied molecular orbital (HOMO) of the ligand, making electron removal (oxidation) more difficult. researchgate.net This theoretical framework supports the prediction of higher redox potentials for metal complexes of this compound.

Theoretical and Computational Chemistry Investigations of 3,5 Dibromobenzene 1,2 Diol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular energy, and preferred three-dimensional structures.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and, consequently, the optimized geometry of molecules. DFT calculations for 3,5-dibromobenzene-1,2-diol would predict key structural parameters such as bond lengths, bond angles, and dihedral angles, defining its most stable three-dimensional shape.

The conformation of the molecule is largely determined by the orientation of the two hydroxyl (-OH) groups. These groups can engage in intramolecular hydrogen bonding, where the hydrogen of one hydroxyl group interacts with the oxygen of the adjacent one. This interaction would lead to a more planar and rigid structure. Studies on similar diols confirm that intramolecular hydrogen bonding is a significant factor in their conformational preference in various environments. liverpool.ac.uk

Below is an illustrative table of predicted geometric parameters for this compound, based on DFT calculations typical for this class of compounds.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Length | C1-O | ~1.36 Å |

| Bond Length | C2-O | ~1.36 Å |

| Bond Length | C3-Br | ~1.90 Å |

| Bond Length | C5-Br | ~1.90 Å |

| Bond Length | O-H | ~0.97 Å |

| Bond Angle | C-C-C (ring) | ~120° |

| Bond Angle | C2-C1-O | ~119° |

| Bond Angle | C1-O-H | ~109° |

Note: The data in this table is illustrative and represents typical values derived from computational models of similar brominated phenolic compounds. Specific experimental or calculated values for this compound were not available in the searched literature.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich catechol ring and the oxygen atoms, while the LUMO would also be distributed across the aromatic system, influenced by the electronegative bromine atoms. Computational studies on related heterocyclic systems demonstrate that substituent placement can selectively tune the HOMO and LUMO energy levels. nih.gov

An illustrative table of FMO energies for this compound is provided below.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -5.85 eV |

| LUMO Energy | -1.95 eV |

| HOMO-LUMO Gap (ΔE) | 3.90 eV |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical DFT calculation results for substituted aromatic compounds. researchgate.netd-nb.info It does not represent published findings for this specific molecule.

Aromaticity is a key concept describing the enhanced stability of cyclic, planar molecules with a delocalized π-electron system. Computational methods can quantify aromaticity through metrics like Aromatic Stabilization Energy (ASE) and Nucleus-Independent Chemical Shift (NICS).

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is invaluable for predicting how a molecule will react. By mapping potential energy surfaces, researchers can identify the most likely pathways for chemical reactions, locate transition states, and calculate activation energies.

The reactivity of an aromatic ring is governed by the electronic properties of its substituents. In this compound, the two hydroxyl groups are powerful activating groups that direct incoming electrophiles to the ortho and para positions. The bromine atoms are deactivating yet also ortho, para-directing.

Computational models, particularly those that generate Molecular Electrostatic Potential (MESP) maps, can visualize electron-rich and electron-poor regions of a molecule to predict sites of attack. researchgate.net

Electrophilic Attack : The strong activating effect of the two adjacent hydroxyl groups makes the ring highly susceptible to electrophilic aromatic substitution. libretexts.org The directing effects of all substituents converge on the C4 and C6 positions, which are ortho to one hydroxyl group and para to the other. These positions are therefore the most probable sites for electrophilic attack.

Nucleophilic Attack : Nucleophilic aromatic substitution is generally unfavorable on electron-rich rings like catechols. Such a reaction would require harsh conditions or the presence of extremely strong electron-withdrawing groups, which are absent here. Computational models would likely predict a high energy barrier for nucleophilic attack on the ring itself.

Computational methods can elucidate the step-by-step mechanisms of redox reactions by modeling the movement of electrons and atoms. amazonaws.com

Oxidation : Catechols are readily oxidized. The mechanism for this compound would involve the loss of two protons and two electrons to form the corresponding 3,5-dibromo-o-benzoquinone. DFT calculations can model this transformation, identifying the transition state and determining the reaction's energy profile. This process is central to the biological activity of many phenolic compounds.

Reduction : The reduction of this compound could proceed via several pathways. One possibility is the hydrogenation of the aromatic ring, a process that requires breaking the ring's aromaticity and has a high activation energy. nih.gov Another potential pathway is the reductive dehalogenation of the C-Br bonds. Computational modeling can compare the energy barriers for these competing pathways to predict the most likely reduction product under specific conditions.

Modeling of Electrophilic and Nucleophilic Attack Sites

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational "microscope" to investigate the behavior of molecules at an atomic level over time. nih.gov For this compound, MD simulations provide critical insights into its structural flexibility (conformational analysis) and the non-covalent forces governing its interactions with itself and its environment. These simulations numerically solve the classical equations of motion for the atoms in the system, generating a trajectory that reveals how the molecule behaves in different phases (gas, liquid, or solid state) or in solution. nih.gov

Conformational Analysis: The structure of this compound is not rigid. The primary source of flexibility arises from the rotation of the two hydroxyl (-OH) groups around their respective C-O bonds. This rotation gives rise to different spatial arrangements known as conformers. The key conformers are typically described by the relative orientation of the hydroxyl hydrogens, which can be syn (pointing towards each other) or anti (pointing away from each other), and their orientation relative to the bromine substituents.

MD simulations can map the potential energy surface of the molecule, identifying the most stable, low-energy conformers and the energy barriers that hinder interconversion between them. This analysis is crucial for understanding which shapes the molecule is most likely to adopt under given conditions, which in turn influences its chemical reactivity and biological interactions.

Intermolecular Interactions: In a condensed phase, molecules of this compound interact through a variety of non-covalent forces. MD simulations, employing sophisticated force fields, can quantify these interactions, which include:

Hydrogen Bonding: The hydroxyl groups are potent hydrogen bond donors and acceptors, leading to strong, directional interactions between neighboring molecules. This is often the dominant force dictating the local structure in a solid or liquid state.

Halogen Bonding: The bromine atoms on the aromatic ring possess a region of positive electrostatic potential known as a sigma-hole (σ-hole) along the C-Br bond axis. nih.gov This allows them to act as electrophilic species and interact favorably with nucleophiles, such as the oxygen atoms of the hydroxyl groups on adjacent molecules. This type of interaction is a key feature of many halogenated compounds. nih.gov

By simulating a system with many molecules, MD can predict macroscopic properties like density and radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance.

Table 1: Illustrative Results from a Hypothetical Molecular Dynamics Simulation of this compound in Water

| Parameter | Simulated Value | Significance |

| Conformational Population | ||

| Anti-conformer Population | ~75% | Indicates the anti orientation of hydroxyl groups is the thermodynamically preferred state in an aqueous environment. |

| Syn-conformer Population | ~25% | The syn conformer is less stable, likely due to steric hindrance or unfavorable dipole-dipole interactions. |

| Intermolecular Interaction Energies | ||

| Solute-Solute H-Bond Energy | -18.5 kJ/mol | Average energy of hydrogen bonds formed between two diol molecules. |

| Solute-Water H-Bond Energy | -22.1 kJ/mol | Stronger interaction with the solvent highlights the hydrophilic nature of the hydroxyl groups. |

| Solute-Solute Halogen Bond Energy | -5.2 kJ/mol | Quantifies the contribution of C-Br···O interactions to molecular self-assembly. |

| Solute-Solute π-π Stacking Energy | -9.8 kJ/mol | Represents the energetic contribution from the stacking of aromatic rings. |

Computational Spectroscopic Property Prediction for Validation and Interpretation

Computational quantum chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are vital for validating experimental findings and for the detailed assignment of spectral signals to specific molecular features. rsc.org Combining experimental spectroscopy with computational analysis provides a much deeper understanding of molecular structure and vibrations. rsc.org

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the second derivatives of the energy with respect to atomic displacements. This yields the vibrational frequencies and their corresponding intensities. For this compound, DFT calculations can distinguish between the vibrational modes of different conformers, as their unique symmetries and atomic arrangements lead to distinct spectral fingerprints. rsc.orgrsc.org Key vibrational bands of interest include:

O-H Stretching: Highly sensitive to hydrogen bonding. Free O-H stretches appear at higher frequencies (~3600 cm⁻¹), while H-bonded stretches are broader and shifted to lower frequencies.

C-O Stretching: Typically found in the 1200-1300 cm⁻¹ region.

Aromatic C-C Stretching: Occurring in the 1400-1600 cm⁻¹ range.

C-Br Stretching: Expected at lower frequencies, often below 700 cm⁻¹.

By comparing the calculated frequencies (often scaled by an empirical factor to correct for approximations and anharmonicity) with an experimental IR spectrum, each observed peak can be confidently assigned to a specific atomic motion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be accurately predicted using methods such as the Gauge-Including Atomic Orbital (GIAO) approach. For a complex substitution pattern like that of this compound, with two different ring protons and six distinct carbon atoms, a predicted spectrum is invaluable. It allows for unambiguous assignment of the observed resonances, which can be challenging to determine solely from experimental data. Calculations can also help rationalize shifts induced by solvent effects or conformational changes.

UV-Visible Spectroscopy: Electronic excitations can be modeled using Time-Dependent DFT (TD-DFT). This method calculates the energies of transitions from the ground electronic state to various excited states, which correspond to the absorption maxima (λ_max) observed in a UV-Vis spectrum. These calculations can help explain the influence of the bromine and hydroxyl substituents on the electronic structure of the benzene (B151609) ring.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for the Anti-Conformer of this compound

| Infrared (IR) Spectroscopy | ||

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹, Scaled) | Hypothetical Experimental Frequency (cm⁻¹) |

| O-H Stretch (Asymmetric) | 3585 | 3590 |

| O-H Stretch (Symmetric) | 3560 | 3564 |

| Aromatic C-H Stretch | 3080 | 3082 |

| Aromatic Ring Stretch (C=C) | 1580 | 1582 |

| Aromatic Ring Stretch (C=C) | 1455 | 1458 |

| C-O Stretch | 1275 | 1279 |

| C-Br Stretch | 650 | 655 |

| ¹³C NMR Spectroscopy | ||

| Carbon Atom Assignment | Calculated Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| C1-OH | 145.2 | 145.5 |

| C2-OH | 143.8 | 144.1 |

| C3-Br | 112.5 | 112.9 |

| C4-H | 125.1 | 125.3 |

| C5-Br | 114.0 | 114.2 |

| C6-H | 119.8 | 120.0 |

Advanced Spectroscopic and Structural Elucidation Methodologies for 3,5 Dibromobenzene 1,2 Diol

Elucidation of Molecular Structure using High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The molecular structure of 3,5-Dibromobenzene-1,2-diol (also known as 3,5-dibromocatechol) can be unequivocally assigned using one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by its simplicity, consistent with the molecule's symmetry. In a solvent like DMSO-d₆, which is capable of forming hydrogen bonds, the hydroxyl (-OH) protons appear as distinct, broad singlets at δ 10.36 and 9.48 ppm. horiba.com The two aromatic protons, H-4 and H-6, are chemically non-equivalent but appear as singlets at δ 7.09 and 6.91 ppm, respectively, due to the absence of adjacent protons for spin-spin coupling. horiba.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum displays four signals in the aromatic region, corresponding to the six carbon atoms of the benzene (B151609) ring. The two carbons bearing the hydroxyl groups (C-1 and C-2) are found downfield. The carbons directly bonded to the bromine atoms (C-3 and C-5) resonate at distinct chemical shifts, as do the carbons bonded to the hydrogen atoms (C-4 and C-6). Published data in DMSO-d₆ shows carbon signals at δ 146.5, 133.4, 118.7, and 107.3 ppm. horiba.com

2D NMR Techniques: To confirm these assignments, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy) would show no correlations for the aromatic protons, confirming they are isolated from other protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signal at δ 7.09 ppm to one of the aromatic carbon signals and the proton at δ 6.91 ppm to another, definitively assigning the C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation) would provide long-range (2-3 bond) correlations. For instance, the proton at H-6 would show correlations to C-2, C-4, and C-5, while the H-4 proton would correlate to C-2, C-3, and C-5, confirming the substitution pattern of the entire ring.

Interactive Table: NMR Spectroscopic Data for this compound in DMSO-d₆ Data sourced from a 500 MHz spectrometer. horiba.com

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Multiplicity |

|---|---|---|---|

| ¹H | 10.36 | -OH | Broad Singlet |

| ¹H | 9.48 | -OH | Broad Singlet |

| ¹H | 7.09 | H-4 or H-6 | Singlet |

| ¹H | 6.91 | H-6 or H-4 | Singlet |

| ¹³C | 146.5 | C-1/C-2 | - |

| ¹³C | 133.4 | C-1/C-2 | - |

| ¹³C | 118.7 | C-3/C-4/C-5/C-6 | - |

| ¹³C | 107.3 | C-3/C-4/C-5/C-6 | - |

NMR spectroscopy is a powerful tool for investigating dynamic molecular processes, particularly hydrogen bonding. In this compound, the adjacent hydroxyl groups can form an intramolecular hydrogen bond. This dynamic equilibrium can be studied using variable-temperature (VT) NMR experiments. As temperature changes, the chemical shift of the hydroxyl protons involved in hydrogen bonding is expected to change significantly. The breaking and forming of the hydrogen bond, as well as exchange with residual water in the solvent, affects the observed chemical shift, providing insight into the thermodynamics of the interaction. longdom.org Furthermore, the broadness of the hydroxyl signals is indicative of chemical exchange processes occurring on the NMR timescale. ebi.ac.uk

Application of 1H, 13C, and 2D NMR Techniques for Assignment

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and can provide information on molecular conformation.

The IR spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups. A study on a related vanadium complex provides a detailed list of vibrational frequencies. ebi.ac.uk Key expected absorptions for the free molecule include:

O-H Stretching: A broad band is anticipated in the 3200-3600 cm⁻¹ region, characteristic of hydrogen-bonded hydroxyl groups.

Aromatic C-H Stretching: These typically appear just above 3000 cm⁻¹. In the complex, a band at 3068 cm⁻¹ is observed. ebi.ac.uk

Aromatic C=C Stretching: The benzene ring gives rise to several bands in the 1400-1600 cm⁻¹ region. Bands observed at 1583 cm⁻¹ and 1465 cm⁻¹ in the complex are typical for this motion. ebi.ac.uk

C-O Stretching: Phenolic C-O stretching vibrations are expected in the 1200-1300 cm⁻¹ range. Bands at 1287 cm⁻¹, 1252 cm⁻¹, and 1227 cm⁻¹ are seen in the spectrum of the complex. ebi.ac.uk

C-Br Stretching: The carbon-bromine stretching vibrations are found at lower wavenumbers, typically in the 500-700 cm⁻¹ region. Bands at 668 cm⁻¹ and 658 cm⁻¹ are present in the recorded data. ebi.ac.uk

While experimental Raman data for this compound is not readily found in the literature, its spectrum is expected to complement the IR data. According to the mutual exclusion rule for molecules with a center of symmetry, vibrations that are Raman active may be IR inactive, and vice versa. Although this molecule lacks a center of symmetry, certain modes will be inherently stronger in Raman scattering. Notably, symmetric vibrations, such as the aromatic ring breathing mode, typically yield strong Raman signals.

Interactive Table: Key Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) (from related complex) ebi.ac.uk | Assignment | Spectroscopy Type |

|---|---|---|

| 3068 | Aromatic C-H Stretch | IR |

| 1583 | Aromatic C=C Stretch | IR |

| 1465 | Aromatic C=C Stretch | IR |

| 1419 | In-plane O-H Bend | IR |

| 1287, 1252, 1227 | C-O Stretch | IR |

| 828 | C-H Out-of-plane Bend | IR |

| 668, 658 | C-Br Stretch | IR |

| Anticipated | Symmetric Ring Breathing | Raman (Strong) |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula, C₆H₄Br₂O₂. The calculated monoisotopic mass is 265.85780 Da. scispace.comemory.edu

A key diagnostic feature in the mass spectrum of this compound is the isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, the molecular ion will appear as a characteristic cluster of three peaks:

M⁺: containing two ⁷⁹Br atoms.

(M+2)⁺: containing one ⁷⁹Br and one ⁸¹Br atom.

(M+4)⁺: containing two ⁸¹Br atoms.

The relative intensity of these peaks is expected to be in a ratio of approximately 1:2:1.

Interactive Table: Predicted Fragments in the Mass Spectrum of this compound

| Fragment Ion | Neutral Loss | m/z of Lost Fragment | Notes |

|---|---|---|---|

| [C₅H₃Br₂O]⁺ | CHO | 29 | Loss of a formyl radical, common for phenols. |

| [C₅H₄Br₂O]⁺• | CO | 28 | Loss of carbon monoxide via rearrangement. |

| [C₆H₄BrO₂]⁺ | Br | 79 / 81 | Loss of a bromine radical. |

| [C₆H₃O₂]⁺ | 2Br, H | 160 / 162 / 164 | Loss of both bromine atoms and one hydrogen. |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. It provides data on bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

A search of the crystallographic literature did not yield a publicly available crystal structure for this compound. However, the crystal structure of its isomer, 4,5-dibromobenzene-1,2-diol (B1296110) , has been determined as part of a co-crystal, providing valuable insight into the types of intermolecular forces that can be expected for dibrominated catechols.

Interactive Table: Crystallographic Data for the Related Isomer, 4,5-Dibromobenzene-1,2-diol (in a co-crystal) Data obtained at 100 K.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.177(2) |

| b (Å) | 11.032(2) |

| c (Å) | 20.378(4) |

| α (°) | 86.48(3) |

| β (°) | 80.53(3) |

| γ (°) | 73.38(3) |

| Volume (ų) | 2162.2(8) |

| Key Interactions | Hydrogen-bonded chains, π-stacking |

Role in Complex Chemical Synthesis and Materials Science Research

3,5-Dibromobenzene-1,2-diol as a Precursor for Polycyclic Aromatic Hydrocarbons and Heterocycles

The strategic placement of reactive sites on the 3,5-dibromocatechol framework makes it a valuable starting material for the synthesis of extended π-systems, including polycyclic aromatic hydrocarbons (PAHs) and various heterocyclic compounds. The bromine atoms can be readily converted into other functional groups or used directly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) to build larger aromatic structures. uis.noresearchgate.net For instance, the palladium-catalyzed Sonogashira coupling of a dibrominated aromatic compound with alkynes is a known method for creating larger conjugated systems. kuleuven.be

While direct synthesis of large PAHs starting from 3,5-dibromocatechol is a specialized area of research, the principles are well-established. Methodologies like the Scholl reaction, which involves oxidative intramolecular cyclodehydrogenation, are used to create large graphene-like molecules from precursor arenes. nih.gov The dibromo-functionality on the catechol ring provides handles to construct the necessary precursors for such cyclization reactions.

Furthermore, the catechol unit itself can participate in the formation of heterocyclic rings. For example, catechol derivatives are used in the synthesis of phthalocyanines, which are large, aromatic macrocyclic compounds. scispace.comgoogle.com The synthesis of benzothiazole (B30560) derivatives from substituted catechols also demonstrates the utility of this scaffold in creating complex heterocycles. researchgate.net The hydroxyl groups can be derivatized to facilitate cyclization reactions, leading to a diverse range of oxygen-containing heterocycles. These synthetic strategies allow chemists to construct elaborate molecules with specific electronic and optical properties for various applications.

Utilization in Catalyst Development and Ligand Design for Organometallic Chemistry

In organometallic chemistry, ligands play a crucial role in determining the properties and reactivity of a metal catalyst. libretexts.orgdspaces.org this compound is an attractive scaffold for designing bidentate ligands. The two adjacent hydroxyl groups can chelate to a metal center, forming a stable five-membered ring. This coordination can modify the electronic environment of the metal, thereby tuning its catalytic activity. libretexts.org

The bromine atoms on the ligand backbone are not merely passive substituents. They serve several key functions:

Tuning Electronic Properties: The electron-withdrawing nature of bromine atoms can influence the electron density at the metal center, affecting the catalyst's reactivity and selectivity.

Steric Control: The size of the bromine atoms can provide steric hindrance around the metal center, which can be beneficial for controlling the stereoselectivity of a reaction.

Post-Synthetic Modification: The C-Br bonds serve as reactive handles for further functionalization. Ligands can be anchored to solid supports or integrated into larger molecular assemblies through reactions at these sites.

Research has demonstrated the use of brominated catechol ligands in coordination complexes. For example, a series of polybrominated catechols have been complexed with Titanium(IV) ions to study the impact of substitution patterns on the properties of the resulting complexes. nih.gov In a notable application, catechol-based porous polymers, synthesized from a dibromocatechol isomer, have been used as platforms to immobilize copper complexes. kuleuven.be These materials proved to be highly stable and efficient heterogeneous catalysts for the oxidation of secondary alcohols, showcasing the potential of dibromocatechol-derived ligands in creating robust and reusable catalytic systems. kuleuven.be

| Compound/Material | Metal Center | Application | Key Finding | Reference |

|---|---|---|---|---|

| Copper-infiltrated Catechol Microporous Polymer (Cu@CatMP-1) | Copper (Cu) | Heterogeneous catalysis (oxidation of secondary alcohols) | The material acts as a highly stable and reusable catalyst with high turnover numbers. | kuleuven.be |

| Polybrominated Catechol Ligands | Titanium (Ti(IV)) | Ligand design for modulating nuclear spin dynamics | Substitutional patterning of bromine atoms on the catechol ligand significantly impacts the nuclear magnetic resonance relaxation times. | nih.gov |

Integration into Polymeric Structures and Advanced Functional Materials

The bifunctional nature of 3,5-dibromocatechol, possessing both polymerizable hydroxyl groups and reactive bromine atoms, makes it an ideal monomer for the creation of advanced functional polymers and materials.

Polymeric catechol derivatives are of significant interest due to their adhesive properties, ability to form protective coatings, and role in surface modification. The synthesis of polymers from catechol derivatives can be achieved through methods like oxidative polymerization. google.com This process can lead to the formation of materials with unique properties, such as hydrophobicity and oleophobicity, useful for creating self-cleaning or anti-fouling surfaces. google.com

A powerful strategy for creating well-defined polymeric structures from 3,5-dibromocatechol involves metal-catalyzed cross-coupling reactions. Research has shown the synthesis of catechol-based microporous polymers through a Palladium-catalyzed Sonogashira cross-coupling reaction, copolymerizing a dibromocatechol isomer with 1,3,5-triethynylbenzene. kuleuven.be This method yields a porous organic polymer with catechol units integrated directly into the framework. The resulting polymer serves as a robust platform that can be further functionalized, for example, by coordinating metal ions to the catechol sites for catalytic applications. kuleuven.be

| Parameter | Description |

|---|---|

| Reaction Type | Palladium-catalyzed Sonogashira cross-coupling |

| Monomers | 1,3,5-triethynylbenzene (TEB), 4,5-dibromocatechol (Cat), 4,4'-diiodobiphenyl (B1208875) (BP) |

| Catalyst | Palladium (Pd) complex |

| Resulting Polymer | A microporous polymer network with integrated catechol units (CatMP-1) |

| Reference | kuleuven.be |

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is critical in determining the structure and properties of the MOF, such as its pore size, surface area, and functionality.

This compound is a promising candidate for use as an organic linker in MOF synthesis. The catechol group can act as a chelating site, binding strongly to a variety of metal ions to form the nodes of the framework. The rigid benzene (B151609) ring provides the structural backbone for the linker, while the bromine atoms offer sites for post-synthetic modification, allowing for the introduction of new functionalities into the MOF after its initial construction. While the direct use of 3,5-dibromocatechol in MOFs is an emerging area, related structures highlight its potential. For example, 3,5-dibromobenzene-1,2-diamine (B72946) has been identified as a suitable candidate for designing new MOFs due to the ability of its functional groups to form coordination bonds with metal ions, leading to porous materials for gas storage and separation. smolecule.com By analogy, the diol counterpart is expected to exhibit similar utility as a versatile linker for creating functional, porous crystalline materials.

Formation of Polymeric Catechol Derivatives for Specific Applications

Strategies for Derivatization to Introduce Novel Functionalities

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. This compound offers multiple sites for such transformations, enabling the synthesis of a wide array of derivatives with tailored functionalities.

Reactions at the Hydroxyl Groups: The two hydroxyl groups of the catechol moiety are the primary sites for derivatization.

Etherification: The hydroxyl groups can be converted into ethers (e.g., by reaction with alkyl halides) to protect them or to introduce new functional groups. For example, converting them to allyloxy groups provides a handle for further polymerization or modification. scispace.com

Esterification: Reaction with acyl chlorides or anhydrides yields esters, which can alter the compound's solubility and electronic properties.

Silylation: Treatment with silylating agents like trimethylsilyl (B98337) chloride converts the polar hydroxyl groups into nonpolar silyl (B83357) ethers, which can improve solubility in organic solvents and is a common protection strategy in multi-step synthesis. gcms.cz

Boronate Ester Formation: 1,2-diols readily react with boronic acids to form cyclic boronate esters. gcms.cz This reversible reaction is useful for protecting the diol functionality and has been leveraged in catalytic methods for the selective functionalization of diols. ualberta.ca

Reactions at the Bromine Atoms: The carbon-bromine bonds are also key sites for derivatization, primarily through metal-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst can replace the bromine atoms with alkyl, aryl, or other organic groups, enabling the construction of complex molecular architectures.

Sonogashira Coupling: Coupling with terminal alkynes using a palladium-copper co-catalyst system introduces alkyne functionalities, which are useful for building extended conjugated systems and polymers. kuleuven.be

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, replacing the bromine atoms with amino groups.

These derivatization strategies allow chemists to use this compound as a versatile platform to synthesize a vast range of molecules, from complex ligands and pharmaceutical intermediates to advanced polymers and materials. google.com

Derivatives and Analogs of 3,5 Dibromobenzene 1,2 Diol: Synthesis and Reactivity

Systematic Modification of the Bromine Substitution Pattern

The synthesis of brominated catechols can be achieved through various methods, most commonly via the direct electrophilic bromination of catechol (1,2-benzenediol). The position and number of bromine substituents can be controlled by adjusting the reaction conditions, such as the solvent, temperature, and stoichiometry of the brominating agent.

Direct bromination of catechol with two equivalents of molecular bromine in a solvent like acetic acid or carbon tetrachloride typically yields 4,5-dibromobenzene-1,2-diol (B1296110) as the major product. acs.orglookchem.com The synthesis of other isomers, such as the target 3,5-dibromobenzene-1,2-diol, is less direct and often requires multi-step synthetic routes involving protecting groups or starting from pre-substituted precursors.

Further bromination can lead to more heavily substituted catechols. For instance, reacting catechol with three moles of bromine can produce 3,4,5-tribromocatechol. acs.org The synthesis of tetrabrominated derivatives has also been reported through the exhaustive bromination of catechol precursors. tandfonline.com These reactions demonstrate that the substitution pattern is highly dependent on the reaction conditions and the initial directing effects of the hydroxyl groups.

Table 1: Synthesis of Brominated Catechol Derivatives

| Starting Material | Brominating Agent/Conditions | Major Product(s) | Reference(s) |

|---|---|---|---|

| Catechol | 2 eq. Br₂ in Acetic Acid | 4,5-Dibromobenzene-1,2-diol | acs.org |

| Catechol | 2 eq. Br₂ in CCl₄ | 4,5-Dibromobenzene-1,2-diol | lookchem.com |

| Catechol | 3 eq. Br₂ | 3,4,5-Tribromocatechol | acs.org |

| Bis(3,4-dimethoxyphenyl)methanone | Br₂ in CHCl₃ | Di-, tri-, and tetrabromo derivatives | tandfonline.com |

Functionalization of the Hydroxyl Groups: Ethers, Esters, and Cyclic Derivatives

The two hydroxyl groups of this compound and its analogs are key sites for chemical modification. Functionalization at these positions can be used to protect the diol during other reaction steps, alter the molecule's physical and chemical properties, or build more complex structures.

Ethers and Esters: The hydroxyl groups can be readily converted into ethers or esters. Methylation to form dimethoxybenzene derivatives is a common strategy to protect the catechol moiety during reactions like bromination. tandfonline.com These methyl ethers can later be cleaved to regenerate the diol, often using strong Lewis acids like boron tribromide (BBr₃). tandfonline.comresearchgate.net The formation of diacetate esters upon reaction with acetic anhydride (B1165640) is another common derivatization used for both protection and characterization. acs.org

Cyclic Derivatives: Cyclic derivatives, such as acetals and ketals, can be formed by reacting the catechol with aldehydes or ketones. For example, catechol can be condensed with acetone (B3395972) to form a cyclic isopropylidene ether. acs.org This protected diol can then undergo bromination, and subsequent hydrolysis (saponification) of the resulting brominated ether yields the brominated catechol. This strategy can influence the regioselectivity of the bromination. acs.org

Table 2: Functionalization Reactions of Catechol Hydroxyl Groups

| Reagent(s) | Functional Group Formed | Purpose | Reference(s) |

|---|---|---|---|

| Benzyl bromide, K₂CO₃ | Benzyl ether | Protection | researchgate.net |

| Boron tribromide (BBr₃) | Hydroxyl (from methyl ether) | Deprotection | tandfonline.comresearchgate.net |

| Acetic anhydride | Acetate ester | Protection/Characterization | acs.org |

| Acetone | Isopropylidene ketal | Protection/Directing Group | acs.org |

Exploration of Structural Isomers and Related Halogenated Catechols

Besides this compound, several other structural isomers of dibromocatechol exist, each with a unique substitution pattern that influences its properties. The study of these isomers provides a broader understanding of how substituent placement affects reactivity.

Key structural isomers and related compounds include:

4,5-Dibromobenzene-1,2-diol: A common product of direct catechol bromination. acs.orglookchem.com

3,6-Dibromobenzene-1,2-diol: Another possible dibrominated isomer. guidechem.com

3,4-Dibromobenzene-1,2-diol: Often found as a substructure in more complex natural product derivatives. tandfonline.comresearchgate.net

Tetrabromocatechol: The product of exhaustive bromination, where all available ring positions are substituted with bromine.

The synthesis of these isomers often requires specific strategies. While 4,5-dibromocatechol is readily accessible, isomers like 3,5- and 3,6-dibromocatechol are more challenging to prepare and may involve directed ortho-lithiation or other regioselective techniques.

Table 3: Structural Isomers of Dibromobenzene-1,2-diol

| Compound Name | CAS Number | Key Synthesis Note | Reference(s) |

|---|---|---|---|

| This compound | 111167-61-4 | Target compound | nih.govclearsynth.com |

| 4,5-Dibromobenzene-1,2-diol | 2563-26-0 | Synthesized by direct bromination of catechol | acs.orglookchem.com |

| 3,6-Dibromobenzene-1,2-diol | 123433-20-5 | Predicted pKa of 7.00 | guidechem.com |

| 3,4-Dibromobenzene-1,2-diol | N/A | Substructure in synthesized natural products | tandfonline.comresearchgate.net |

Comparative Reactivity Studies of this compound with its Analogs

The reactivity of halogenated catechols is significantly modulated by the number and position of the halogen substituents. Comparative studies reveal important trends in their chemical behavior.

One of the most important reactions of catechols is their oxidation to form highly reactive ortho-quinones. researchgate.net The presence of electron-withdrawing groups like bromine affects this process. Studies on the enzymatic 1,2-dioxygenation of catechols by pyrocatechase enzymes have shown that electron-attracting substituents, such as halogens, decrease the maximum reaction rate (Vmax). portlandpress.com This is attributed to the electronic effect of the substituent on the catechol ring, making it less susceptible to oxidation. The position of the substituent also introduces steric effects that can influence how the molecule binds to the enzyme's active site. portlandpress.com

The acidity of the phenolic hydroxyl groups is also enhanced by the inductive effect of the bromine atoms. This increased acidity can influence the catechol's behavior in base-catalyzed reactions and its ability to coordinate with metal ions. For instance, the predicted pKa of 3,6-dibromo-1,2-benzenediol is approximately 7.00, indicating it is a stronger acid than unsubstituted catechol. guidechem.com

Furthermore, the reactivity can be compared between a free diol and its functionalized derivatives. While a free brominated catechol can be oxidized, its ether and ester derivatives are protected from this reaction. This difference in reactivity is a cornerstone of their use as protecting groups in multi-step synthesis. tandfonline.comresearchgate.net

Table 4: Comparative Reactivity Data of Halogenated Catechols

| Compound Type | Property | Observation | Implication | Reference(s) |

|---|---|---|---|---|

| Halogenated Catechols | Enzymatic Oxidation Rate | Decreased compared to catechol | Electron-withdrawing halogens deactivate the ring towards oxidation. | portlandpress.com |

| Halogenated Catechols | Acidity (pKa) | Lower than catechol | Bromine substituents increase the acidity of the hydroxyl groups. | guidechem.com |

| Protected Catechols (Ethers/Esters) | Oxidation to Quinone | Inhibited | Functionalization of hydroxyls prevents oxidation, serving as a protective strategy. | tandfonline.comresearchgate.net |

Biosynthetic Pathways and Environmental Chemical Transformations Involving 3,5 Dibromobenzene 1,2 Diol

Investigation of Enzymatic Transformations in Marine Organisms and Microbes

Marine environments are a rich source of halogenated organic compounds, many of which are biosynthesized by marine organisms and their associated microbes. nih.gov

Mechanisms of Biogenic Polybrominated Compound Formation

The biosynthesis of complex polybrominated diphenyl ethers (PBDEs) and other related compounds in marine organisms, such as sponges of the order Dysideidae and the associated cyanobacterial endosymbionts, often involves the assembly of simpler brominated precursors. researchgate.net One of the proposed mechanisms for the formation of dihydroxylated PBDEs is the heterocoupling of a bromophenol monomer with a bromocatechol monomer, a reaction thought to be mediated by cytochrome P450 enzymes. naturalis.nl

The initial bromination of aromatic precursors is a key step. This is often carried out by halogenase enzymes, which can utilize bromide ions to halogenate electron-rich aromatic rings. nih.govfrontiersin.org The shikimate pathway is a fundamental metabolic route that produces aromatic amino acids, which can then serve as precursors for a wide array of secondary metabolites, including phenolic compounds that can be subsequently brominated. uomustansiriyah.edu.iqresearchgate.netnih.gov While the precise, step-by-step pathway from primary metabolites to 3,5-dibromobenzene-1,2-diol is not yet fully elucidated, it is understood to originate from these general metabolic pathways for aromatic compound synthesis, followed by enzymatic bromination. uomustansiriyah.edu.iqresearchgate.netnih.gov